Product packaging for 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190313-12-2)

3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3218849
CAS No.: 1190313-12-2
M. Wt: 215.02 g/mol
InChI Key: KJOGOILKOIOAMX-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 1190313-12-2) is a versatile halogenated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research . Its molecular formula is C₇H₄BrFN₂, with a molecular weight of 215.03 g/mol . The compound is characterized by a fused pyrrolo[3,2-b]pyridine core structure, which is a privileged scaffold in the design of biologically active molecules. This building block is particularly valued in the development of kinase inhibitors for cancer treatment, where its structure allows for selective modification to enhance potency and target specificity . The presence of both bromo and fluoro substituents at the 3- and 5-positions, respectively, provides distinct reactive sites for further functionalization via cross-coupling reactions and nucleophilic substitutions, making it a highly valuable reagent for constructing complex molecular architectures. The compound should be stored at 0°C . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material with appropriate personal protective equipment in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B3218849 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190313-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOGOILKOIOAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265204
Record name 3-Bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-12-2
Record name 3-Bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core

The construction of the 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine core can be approached through several strategic disconnections, primarily involving the formation of the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270) or, conversely, the construction of the pyridine ring from a pyrrole precursor.

Fischer Indole (B1671886) Cyclization Modifications for Bromo- and Fluoro-Pyrrolopyridines

The Fischer indole synthesis is a classic and robust method for the formation of indole and azaindole systems. nsf.govacs.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derivative. For the synthesis of this compound, a potential pathway involves the reaction of a suitably substituted pyridylhydrazine with a carbonyl compound that can introduce the bromo substituent at the desired position.

A plausible synthetic route would commence with a fluorinated aminopyridine, such as 2-amino-5-fluoropyridine. Diazotization followed by reduction would yield the corresponding 5-fluoropyridin-2-yl)hydrazine. Condensation of this hydrazine (B178648) with a 2-bromoaldehyde or a 2-bromoketone under acidic conditions would be expected to induce cyclization to form the pyrrolo[3,2-b]pyridine core. The choice of acid catalyst, which can range from Brønsted acids like sulfuric acid or polyphosphoric acid to Lewis acids like zinc chloride, is crucial for the efficiency of the cyclization. nsf.gov While specific examples for the direct synthesis of this compound via this method are not extensively documented, the synthesis of various substituted azaindoles through Fischer indole cyclization supports the feasibility of this approach. nsf.govacs.org

Synthetic Pathways Initiating from Substituted Pyridine Precursors

A highly effective strategy for constructing the 1H-pyrrolo[3,2-b]pyridine core involves starting with a substituted pyridine and building the pyrrole ring onto it. A common approach begins with a dihalopyridine, which allows for sequential and regioselective functionalization. For instance, the synthesis could start from 2,6-dichloro-3-nitropyridine. The chlorine atoms exhibit differential reactivity, allowing for selective displacement.

One potential pathway involves the initial Sonogashira coupling of a protected alkyne at the more reactive C-2 position, followed by nucleophilic aromatic substitution of the C-6 chlorine with an amine. Subsequent reduction of the nitro group and cyclization would lead to the pyrrolo[3,2-b]pyridine core. The introduction of the 5-fluoro and 3-bromo substituents would require either starting with appropriately halogenated pyridines or subsequent halogenation steps.

A more direct approach involves the reaction of 2-fluoro-3-methylpyridine (B30981) derivatives with aldehydes in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) or potassium bis(trimethylsilyl)amide (KN(SiMe3)2) to form 7-azaindole (B17877) and 7-azaindoline structures. nih.govbldpharm.com The synthesis of 5-bromo-7-azaindole (B68098) has been achieved by the hydrogenation of 7-azaindole to 7-azaindoline, followed by bromination and subsequent dehydrogenation. guidechem.com A similar strategy could be envisioned starting from 5-fluoro-7-azaindole.

Synthesis via Pyrrole-Based Intermediates

While less common for this specific target, the synthesis can also initiate from a substituted pyrrole precursor. This would involve the construction of the pyridine ring onto the pyrrole core. Synthetic pathways often start from a 2-substituted pyrrole, followed by a series of reactions to build the six-membered ring. nih.gov For example, a Knoevenagel condensation can introduce a carboxylic acid moiety, which can then be converted to an azide. A subsequent Curtius rearrangement can lead to the formation of the pyridine ring. nih.gov However, controlling the regiochemistry to obtain the desired 3-bromo-5-fluoro substitution pattern on the final pyrrolo[3,2-b]pyridine can be challenging with this approach.

Regioselective Functionalization Techniques at Brominated and Fluorinated Positions

The precise introduction of bromine and fluorine atoms onto the pyrrolo[3,2-b]pyridine core is critical. This can be achieved either by using pre-functionalized starting materials or by direct halogenation of the heterocyclic system.

Halogenation Strategies for Controlled Introduction of Bromine and Fluorine

The regioselective bromination of azaindoles at the C-3 position is a well-established transformation. researchgate.net Reagents such as N-bromosuccinimide (NBS) or copper(II) bromide in solvents like acetonitrile (B52724) can effectively introduce a bromine atom at the electron-rich C-3 position of the pyrrole ring. researchgate.net For the synthesis of this compound, a practical approach would involve the C-3 bromination of 5-fluoro-1H-pyrrolo[3,2-b]pyridine. The synthesis of 5-bromo-7-azaindole has been reported from 7-azaindole via hydrogenation, bromination, and subsequent dehydrogenation. guidechem.com

Direct fluorination of the pyrrolopyridine ring is more challenging. Therefore, the fluorine atom is typically introduced via a precursor that already contains the fluoro-substituent, such as 5-fluoropyridine derivatives. google.com

A representative reaction for C-3 bromination is shown in the table below:

Starting MaterialReagentSolventTemperatureYieldReference
7-AzaindoleCuBr₂AcetonitrileRoom Temp.High researchgate.net
5-AzaindoleCuBr₂AcetonitrileRoom Temp.High researchgate.net

This table presents generalized conditions for the C-3 bromination of azaindoles.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

The this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C-3 position. These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 3-bromo-7-azaindole with various boronic acids or esters. acs.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as SPhos, and a base like cesium carbonate. acs.org This method allows for the introduction of aryl, heteroaryl, and even some alkyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the 3-bromo-7-azaindole with a variety of primary and secondary amines. nih.govchemspider.com This is a powerful tool for introducing diverse amine functionalities, which are common in bioactive molecules. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with bulky electron-rich phosphine ligands often being employed.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of carbon-carbon triple bonds by coupling the 3-bromo-7-azaindole with terminal alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.org The resulting alkynyl-substituted pyrrolopyridines are versatile intermediates for further transformations.

The following tables summarize typical conditions for these cross-coupling reactions on related bromo-azaindole systems.

Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic Acid/EsterCatalystLigandBaseSolventTemperatureYieldReference
3-Iodo-6-chloro-7-azaindolePhenylboronic acidPd₂(dba)₃SPhosCs₂CO₃Toluene/Ethanol60 °C85% acs.org
5-Bromo-7-azaindole1-Methyl-4-pyrazoleboronic acid pinacol (B44631) esterNot specifiedNot specifiedNot specifiedNot specifiedNot specified- nih.gov

Buchwald-Hartwig Amination Conditions

Aryl HalideAmineCatalystLigandBaseSolventTemperatureYieldReference
BromobenzeneCarbazole[Pd(allyl)Cl]₂t-BuXPhost-BuONaToluene100 °CGood nih.gov
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOBu-tToluene80 °C60% chemspider.com

Sonogashira Coupling Conditions

Aryl HalideAlkynePd CatalystCu(I) Co-catalystBaseSolventTemperatureYieldReference
3,4-DibromopyridinePhenylacetyleneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedVery Good organic-chemistry.org
Aryl/Vinyl HalideTerminal AlkynePd(0) complexCu(I) saltAmineVariousRoom Temp.General libretexts.orgwikipedia.org

These tables provide illustrative examples from related systems, as specific data for this compound may vary.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Incorporation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, specifically for introducing aryl and heteroaryl moieties. nih.gov This reaction is well-suited for the functionalization of bromo-substituted heterocycles like this compound. The reaction involves the coupling of the bromo-substituted pyridine ring with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net

The reactivity in Suzuki-Miyaura couplings can be influenced by the electronic nature of the pyridine ring and the choice of catalyst system. For related bromo-substituted pyrazolo[1,5-a]pyrimidines, microwave-assisted conditions have been shown to be highly efficient. rsc.org A common challenge in the coupling of bromo-pyridines is the competitive debromination side reaction. nih.govrsc.org The selection of a suitable palladium catalyst and ligand system is crucial to minimize this undesired pathway. Catalyst systems such as a tandem of XPhosPdG2 and XPhos have proven effective in preventing debromination and achieving high yields for the desired arylated products. nih.govrsc.org The reaction is generally tolerant of a wide variety of functional groups on the boronic acid partner, allowing for the synthesis of a diverse library of C3-arylated pyrrolo[3,2-b]pyridines. nih.govscispace.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles

Catalyst / Ligand Base Solvent Conditions Outcome Reference
PdCl₂(dppf) K₂CO₃ Ethanol/Water 135°C, MW, 40 min Moderate to good yield, potential for debromination nih.gov
XPhosPdG2 / XPhos K₂CO₃ Ethanol/Water 135°C, MW, 40 min Good to excellent yield, debromination suppressed nih.govrsc.org

This table presents generalized conditions based on reactions with similar heterocyclic systems. Specific optimization would be required for this compound.

Buchwald-Hartwig Amination for Diverse Amine Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction enables the coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines. For this compound, this methodology allows for the introduction of diverse amino substituents at the C3-position, a key transformation in medicinal chemistry. nih.gov

The success of the Buchwald-Hartwig amination on azaindole scaffolds often depends on the careful selection of the palladium precursor, the phosphine ligand, and the base. nih.govchemspider.com Ligands such as (±)-BINAP, RuPhos, and XPhos have been successfully employed in the amination of related bromo- and chloro-substituted pyridines and azaindoles. nih.govchemspider.com The choice of base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOBut) or potassium phosphate (B84403) (K₃PO₄), is also critical for efficient catalytic turnover. chemspider.comnih.gov In some cases, masking the pyrrole N-H is essential to prevent side reactions and achieve successful C-N bond formation. nih.gov

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Temperature Reference
[Pd₂(dba)₃] (±)-BINAP NaOBut Toluene 80°C chemspider.com
XPhos Pd G2 XPhos K₃PO₄ Toluene 100°C nih.gov

This table illustrates common conditions for the amination of related halo-pyridines and azaindoles. The nickel-catalyzed system represents an alternative approach.

Sonogashira Coupling for Alkynyl Group Integration

The Sonogashira coupling provides a reliable and powerful method for installing alkynyl groups onto aryl and heteroaryl halides. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper complexes, couples a terminal alkyne with the halide. wikipedia.org Applying this to this compound would yield 3-alkynyl-5-fluoro-1H-pyrrolo[3,2-b]pyridine derivatives, which are valuable intermediates for further transformations or as final target molecules.

The classic Sonogashira reaction is performed using a palladium catalyst like Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine), which often serves as the solvent. soton.ac.uk The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orgsoton.ac.uk The methodology is tolerant of various functional groups on the alkyne partner, including alcohols and amines. soton.ac.uk More recent protocols have focused on developing copper-free Sonogashira conditions to create more environmentally friendly and sometimes more efficient processes. researchgate.net

Table 3: General Conditions for Sonogashira Coupling of Bromo-pyridines

Catalyst System Base Solvent Temperature Outcome Reference
Pd(PPh₃)₄ / CuI Et₃N THF/Et₃N Room Temp, 16h Good yields for various functionalized alkynes soton.ac.uk
CuI (catalytic) (none specified) THF/DMA MW irradiation Effective for cyclization precursors nih.gov

This table summarizes conditions used for Sonogashira couplings on similar bromo-pyridine substrates.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic rings. libretexts.org In the pyrrolo[3,2-b]pyridine system, the pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of the electronegative fluorine atom at C5. This electronic setup makes the scaffold susceptible to SNAr reactions. youtube.com

Halogenated pyridines, especially those with halogens at the 2- or 4-positions relative to the ring nitrogen, are highly reactive towards nucleophilic displacement. youtube.comquimicaorganica.org In this compound, the fluorine atom at C5 is analogous to a para-position relative to the pyridine nitrogen. Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens like chlorine or bromine in activated systems. rsc.org Therefore, nucleophilic attack by reagents such as alkoxides, thiolates, or amines would be expected to preferentially displace the fluorine atom at the C5 position over the bromine at C3, provided the conditions are suitable for an SNAr mechanism. The reaction proceeds via a two-step addition-elimination pathway, involving a negatively charged Meisenheimer intermediate stabilized by the electron-withdrawing nature of the pyridine nitrogen. libretexts.org

Electrophilic Substitution Reactions on the Pyrrolo[3,2-b]pyridine System

The pyrrolo[3,2-b]pyridine core is an amphoteric system, possessing both an electron-rich pyrrole ring and an electron-deficient pyridine ring. This duality governs its reactivity towards electrophiles. The pyrrole ring is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the nitrogen atom. pearson.com In contrast, the pyridine ring is deactivated towards electrophilic attack because of the electronegative nitrogen, which withdraws electron density from the ring. quimicaorganica.org

For the pyrrolo[3,2-b]pyridine system, electrophilic attack is predicted to occur preferentially on the electron-rich pyrrole moiety. In unsubstituted pyrrole, substitution occurs primarily at the C2-position due to superior resonance stabilization of the resulting carbocation intermediate. pearson.comaklectures.com In the this compound scaffold, the C3-position is already substituted. Therefore, electrophilic attack would be directed to the C2-position. Common electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation would require mild conditions to avoid polymerization or degradation of the sensitive pyrrole ring.

Protecting Group Strategies in Multi-Step Synthesis of this compound

In the multi-step synthesis of complex molecules based on the pyrrolo[3,2-b]pyridine scaffold, the use of protecting groups is often indispensable. The pyrrole N-H proton is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. nih.gov

For instance, during metal-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, deprotonation of the N-H by the strong base can lead to side reactions or catalyst deactivation. nih.gov To circumvent this, the pyrrole nitrogen is commonly protected. A widely used protecting group for azaindoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group is robust under many cross-coupling conditions but can be challenging to remove, sometimes leading to side-product formation. Other potential protecting groups include sulfonyl derivatives like tosyl (Ts) or simple alkyl groups, depending on the subsequent reaction steps and the required deprotection conditions. The choice of the protecting group is a critical strategic decision that must be compatible with the entire synthetic route.

Green Chemistry Approaches and Process Intensification in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. researchgate.net For the synthesis of azaindoles and their derivatives, several green approaches are relevant.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Fluoro 1h Pyrrolo 3,2 B Pyridine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals and reveals the connectivity between atoms within the molecule.

Elucidation of Regio- and Stereochemistry of Substituted Derivatives

The precise substitution pattern on the pyrrolo[3,2-b]pyridine core is determined by analyzing coupling constants and long-range correlations. For example, the position of the bromine and fluorine atoms in 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine would be confirmed through HMBC correlations between the remaining protons on the rings and the carbon atoms bearing the halogen substituents. The magnitude of the proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling constants would provide further definitive evidence for the fluorine atom's location. In cases of chiral centers in more complex analogs, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₇H₄BrFN₂), the expected monoisotopic mass would be calculated and compared to the experimental value. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units. For example, HRMS data for related pyrrolopyridine derivatives have been used to confirm their calculated molecular formulas. nih.gov

The following table shows predicted mass-to-charge ratios for adducts of a related compound, 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine.

Adduct Predicted m/z
[M+H]⁺230.93192
[M+Na]⁺252.91386
[M-H]⁻228.91736
Predicted data for a related compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Functional Group Expected Absorption Range (cm⁻¹)
N-H stretch (pyrrole)3200-3500
C-H stretch (aromatic)3000-3100
C=C and C=N stretch (aromatic rings)1400-1650
C-F stretch1000-1400
C-Br stretch500-600
General expected ranges based on related structures nih.gov

For instance, studies on pyrimidine (B1678525) derivatives show characteristic vibrations for C=C and C=N bonds in the aromatic system around 1570-1596 cm⁻¹ and 1525-1575 cm⁻¹, respectively. rsc.org

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

For the analog 5-bromo-1H-pyrrolo[2,3-b]pyridine, X-ray analysis revealed a monoclinic crystal system with a P2₁/c space group. nih.govresearchgate.net The fused pyridine (B92270) and pyrrole (B145914) rings form an essentially planar azaindole skeleton with an r.m.s. deviation of 0.017 Å. nih.govresearchgate.net In the crystal, molecules form inversion dimers through N-H···N hydrogen bonds. nih.govresearchgate.net Similar planarity and intermolecular interactions would be expected for this compound, with the positions of the bromine and fluorine atoms being precisely located.

The table below presents the crystal data for 5-bromo-1H-pyrrolo[2,3-b]pyridine. nih.govresearchgate.net

Parameter Value
Molecular FormulaC₇H₅BrN₂
Molecular Weight197.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.9082 (4)
b (Å)13.3632 (6)
c (Å)5.8330 (3)
β (°)103.403 (5)
Volume (ų)675.47 (6)
Z4

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for ensuring the purity of synthesized compounds and for isolating specific analogs from complex reaction mixtures. The selection of the appropriate chromatographic method is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. Its high resolution and adaptability make it ideal for assessing purity and for preparative-scale isolation.

Research Findings:

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the separation of halogenated heterocyclic compounds. For analogs of this compound, a C18 column, such as a Zorbax Extend C18 or a specialized reverse-phase column with low silanol (B1196071) activity like Newcrom R1, is often effective. Current time information in Pasuruan, ID.nih.gov The stationary phase's nonpolar nature allows for the separation of compounds based on their hydrophobicity.

The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component. Current time information in Pasuruan, ID.nih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to separate compounds with a wide range of polarities. For instance, a linear gradient from a lower to a higher concentration of acetonitrile in water allows for the elution of more polar compounds first, followed by the less polar, more retained halogenated pyrrolopyridine analogs.

To improve peak shape and resolution, an acid modifier is often added to the mobile phase. Phosphoric acid or formic acid are common choices. Current time information in Pasuruan, ID. For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. Current time information in Pasuruan, ID. In some cases, for the purification of related heterocyclic structures, a mobile phase containing triethylammonium (B8662869) acetate (B1210297) has been utilized. nih.gov

Detection is typically performed using a photodiode array (PDA) or a UV detector set at a wavelength where the pyrrolopyridine core exhibits strong absorbance, for example, around 254 nm. nih.gov For preparative HPLC, fractions corresponding to the desired compound are collected, and the solvent is subsequently removed to yield the purified product. The purity of the isolated compound can then be re-assessed by analytical HPLC, with purity levels often exceeding 95%.

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrrolopyridine Analogs

ParameterCondition
Column Newcrom R1 (Reverse Phase) or Zorbax Extend C18 (5 µm) Current time information in Pasuruan, ID.nih.gov
Mobile Phase A Water with 0.1% Formic Acid Current time information in Pasuruan, ID.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Current time information in Pasuruan, ID.
Gradient Linear gradient, e.g., 10-95% B over 15 minutes
Flow Rate 1.0 mL/min for analytical; scalable for preparative
Detection UV at 254 nm nih.gov
Injection Volume 5-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For this compound, GC-MS can be used to assess purity and identify byproducts, provided the compound is sufficiently volatile and does not degrade at the temperatures used in the analysis.

Research Findings:

For the GC analysis of halogenated aromatic heterocycles, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or Rxi-5Sil MS), is generally suitable. nih.gov The choice of column length and film thickness will influence the resolution and analysis time.

The temperature program is a critical parameter in GC and is optimized to ensure good separation of the analytes. A typical program starts at a lower temperature, which is held for a short period, followed by a controlled ramp up to a final, higher temperature. nih.gov This allows for the separation of compounds with different boiling points. chromatographytoday.comyoutube.com For instance, a program might start at 40-60 °C, ramp at 10 °C/min to 280 °C, and then hold for a few minutes to ensure all components have eluted. nih.gov The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. nih.gov

The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the ionized compound and its fragments. Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum for this compound would be expected to show a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as two peaks (M and M+2) of similar intensity, separated by two mass units. libretexts.orgasdlib.org This isotopic pattern is a key diagnostic feature for identifying bromine-containing compounds.

Fragmentation patterns in the mass spectrum provide further structural clues. Cleavage of the bromo and fluoro substituents, as well as fragmentation of the pyrrolopyridine ring system, will generate a unique fingerprint for the molecule. The analysis of these fragments helps in the structural confirmation of the target compound and the identification of any impurities. In some cases, derivatization may be employed to increase the volatility of related heterocyclic amines for GC-MS analysis. nih.gov

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

ParameterCondition
GC Column Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) nih.gov
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 270 °C nih.gov
Injection Mode Splitless
Oven Program Initial 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) nih.gov
MS Interface Temp. 280 °C nih.gov
Ion Source Temp. 200 °C nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Computational and Theoretical Investigations of 3 Bromo 5 Fluoro 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other electronic descriptors that govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a compound like 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry. nih.govresearcher.lifemdpi.com These calculations yield critical information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, DFT is used to compute a range of electronic properties that are vital for predicting reactivity. These include the distribution of atomic charges, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map, for instance, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Theoretical vibrational frequencies can also be calculated and are often compared with experimental data (e.g., from FT-IR spectroscopy) to validate the computed structure. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated ValueSignificance
Total Energy-3145.7 HartreeIndicates the electronic ground state energy of the molecule.
Dipole Moment2.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
C3-Br Bond Length1.91 ÅProvides structural information; can influence reactivity at the bromine atom.
N1-H Bond Length1.01 ÅImportant for understanding hydrogen bonding potential.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov

A low HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the location of the HOMO and LUMO lobes would indicate the most probable sites for electron donation and acceptance, respectively, guiding predictions about its role in chemical reactions.

Table 2: Hypothetical FMO Properties for this compound

ParameterEnergy (eV)Implication
HOMO Energy-6.55 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.60 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.95 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling techniques are indispensable in modern drug discovery for predicting how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, which belongs to the azaindole class known to inhibit protein kinases, docking studies would be performed against various kinase targets. nih.gov These simulations would place the molecule into the ATP-binding site of a kinase, for example, and calculate a binding affinity score, typically in kcal/mol.

The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. This information is critical for understanding the basis of molecular recognition and for guiding the design of more potent and selective inhibitors. nih.govmdpi.comresearchgate.net

Table 3: Hypothetical Docking Results for this compound against a Protein Kinase

ParameterValue / Description
Target ProteinJanus Kinase 1 (JAK1)
Binding Affinity-8.5 kcal/mol
Key Hydrogen BondsPyrrolo N1-H with Leu959; Pyridine (B92270) N7 with Val882
Other InteractionsHalogen bond from C3-Br to the backbone carbonyl of a hinge residue; Hydrophobic interactions with Ala890, Gly960.

While docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation would be used to assess the stability of the docked complex of this compound within the protein's binding site over a period of time (nanoseconds to microseconds). nih.govnih.gov

These simulations track the motions of every atom in the system, providing insights into the flexibility of the ligand and the protein. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Such studies are crucial for confirming the stability of the predicted binding mode and understanding the energetic contributions of various interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design methods used when a set of molecules with known biological activities is available. These techniques aim to correlate the structural or physicochemical properties of molecules with their activities.

For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity (e.g., inhibitory concentration, IC₅₀). mdpi.comnih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression to build a mathematical model that relates these descriptors to the observed activity. nih.govzsmu.edu.ua

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. researchgate.net A pharmacophore model derived from active pyrrolopyridine derivatives could be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. zsmu.edu.ua

Comparative Molecular Field Analysis (CoMFA)

No published studies detailing a Comparative Molecular Field Analysis (CoMFA) for this compound were identified. This type of 3D-QSAR (Quantitative Structure-Activity Relationship) study, which correlates the steric and electrostatic fields of a molecule with its biological activity, has not been specifically applied to this compound in the available literature.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Similarly, there are no specific Comparative Molecular Similarity Indices Analysis (CoMSIA) studies available for this compound. CoMSIA, another 3D-QSAR method that evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, has not been documented in research pertaining to this molecule.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A comprehensive search did not yield any dedicated studies on the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. While computational ADME predictions are common in drug discovery for related heterocyclic compounds, specific data tables and detailed research findings for this compound are not present in the accessible scientific literature.

Solvent Effects and Hydration Shell Analysis (e.g., WaterMap) in Computational Studies

There is no available research on the computational analysis of solvent effects or hydration shell analysis, such as through the use of tools like WaterMap, for this compound. These studies, which are crucial for understanding a molecule's behavior in an aqueous environment and its interaction with biological targets, have not been published for this specific compound.

Future Research Directions and Translational Perspectives for 3 Bromo 5 Fluoro 1h Pyrrolo 3,2 B Pyridine

Exploration of Novel Synthetic Pathways and Methodologies

The efficient and scalable synthesis of 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine and its derivatives is paramount for extensive biological evaluation. While classical methods for constructing the pyrrolopyridine core exist, future research should focus on developing more innovative and efficient synthetic strategies.

Modern synthetic methodologies offer significant advantages over traditional approaches. The exploration of one-pot, multi-component reactions, for instance, could provide a rapid and atom-economical route to highly functionalized pyrrolopyridine derivatives. researchgate.net Furthermore, advanced catalytic systems, particularly those based on palladium, are crucial. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, have been successfully employed for the synthesis of related pyrrolopyrimidine analogs and represent a powerful tool for derivatization. mdpi.comresearchgate.net Future efforts could focus on optimizing these coupling reactions for the specific this compound core, enabling the introduction of a wide array of substituents at the 3-position.

Another promising avenue is the investigation of C-H activation strategies. Direct functionalization of the pyrrole (B145914) or pyridine (B92270) rings would bypass the need for pre-functionalized starting materials, streamlining the synthetic process and reducing waste.

MethodologyPotential Application for Pyrrolopyridine SynthesisKey Advantages
Multi-Component Reactions One-pot synthesis of complex derivatives from simple starting materials. researchgate.netHigh efficiency, atom economy, operational simplicity.
Palladium-Catalyzed Cross-Coupling Functionalization at the C3-bromo position with various boronic acids, amines, etc. mdpi.comresearchgate.netHigh functional group tolerance, well-established, versatile.
C-H Activation Direct introduction of functional groups onto the pyrrolopyridine backbone.Step economy, reduces pre-functionalization steps.
Flow Chemistry Scalable and safe synthesis of key intermediates and final products.Improved reaction control, enhanced safety, potential for automation.

Advanced Functionalization for Enhanced Biological Specificity

The inherent structure of this compound offers multiple points for modification to enhance biological specificity and potency. The bromine atom at the C3-position is a particularly versatile synthetic handle, ideal for introducing chemical diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to identify substituents that optimize interactions with a specific biological target.

Future research should employ a "scaffold hopping" and molecular hybridization strategy, where fragments from known active compounds are incorporated into the pyrrolopyridine framework. mdpi.comacs.org For example, based on the design of vemurafenib (B611658) analogs, replacing or modifying side chains with moieties like N-acylhydrazones could lead to enhanced anti-proliferative or anti-metastatic properties. mdpi.com The fluorine atom at the C5-position also plays a critical role, influencing the molecule's pKa, lipophilicity, and metabolic stability, which can be fine-tuned through the strategic placement of other functional groups. nih.gov The N1-position of the pyrrole ring is another key site for functionalization, as demonstrated in studies where substitution at this position significantly impacted inhibitory potency against acetyl-CoA carboxylase 1 (ACC1). nih.govexlibrisgroup.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and its application to the this compound scaffold holds immense potential. researchgate.netnih.gov These computational tools can significantly accelerate the design-synthesis-test cycle.

In silico docking studies can predict the binding modes of novel derivatives within the active site of a target protein, providing a rational basis for design. mdpi.comnih.gov This has been successfully used to guide the development of CSF1R and influenza PB2 inhibitors. mdpi.comnih.gov Beyond simple docking, quantitative structure-activity relationship (QSAR) models can be developed using data from existing pyrrolopyridine analogs. researchgate.net These models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Furthermore, generative AI models can explore vast chemical space to propose entirely new molecules built around the pyrrolopyridine core that are optimized for desired properties like high potency and low toxicity. exlibrisgroup.comyoutube.com ML algorithms can also predict synthetic feasibility, ensuring that computer-generated designs are practically achievable in the lab. researchgate.net

Investigation of New Biological Targets and Disease Areas (in vitro/mechanistic)

The pyrrolopyridine scaffold is a "privileged structure," known to interact with a diverse range of biological targets, particularly protein kinases. mdpi.comnih.gov Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have shown potent activity against several important targets. A critical future direction is the systematic screening of a library based on this compound against a panel of these known targets.

A highly relevant study discovered that derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine are potent inhibitors of the influenza A virus PB2 protein, a key subunit of the viral RNA polymerase. nih.gov This makes viral proteins a high-priority target class for new analogs. Other established targets for related scaffolds include fibroblast growth factor receptors (FGFRs), colony-stimulating factor 1 receptor (CSF1R), LATS1/2 kinases, and the BRAF kinase, all implicated in various forms of cancer. mdpi.commdpi.comacs.orgrsc.org Additionally, pyrrolopyridine derivatives have been developed as inhibitors of tubulin polymerization and ACC1, expanding the potential applications to metabolic diseases. nih.govnih.gov

Compound Class Biological Target Therapeutic Area Reference
5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-oneInfluenza Virus PB2Infectious Disease nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesFibroblast Growth Factor Receptor (FGFR)Cancer nih.govrsc.org
1H-pyrrolo[3,2-b]pyridine-3-carboxamideAcetyl-CoA Carboxylase 1 (ACC1)Cancer, Metabolic Diseases nih.govexlibrisgroup.com
Pyrrolopyridine-based compoundsLATS1/2 KinasesRegenerative Medicine acs.org
Pyrrolo[2,3-d]pyrimidine analogsColony-Stimulating Factor 1 Receptor (CSF1R)Cancer, Autoimmune Disorders mdpi.comresearchgate.net
1H-pyrrolo[3,2-c]pyridine derivativesTubulin Polymerization (Colchicine Site)Cancer nih.gov
Vemurafenib (contains azaindole core)BRAF KinaseCancer (Melanoma) mdpi.com

The screening of this compound derivatives against these targets could uncover novel inhibitors with unique selectivity profiles, potentially offering advantages over existing therapies.

Development of Next-Generation Pyrrolopyridine-Based Research Tools and Scaffolds

Beyond its potential as a direct precursor to therapeutic agents, this compound is an ideal starting point for the creation of sophisticated research tools. The development of chemical probes is a key area of interest. By attaching reporter tags, such as fluorescent dyes or biotin, to the scaffold—likely via a linker at the C3-bromo position—researchers can create powerful tools to study the biological roles of target proteins. These probes can be used in assays to visualize target engagement in cells, pull down binding partners, and elucidate mechanisms of action.

Furthermore, this compound can serve as a foundational scaffold for the construction of diverse chemical libraries. Through combinatorial chemistry approaches, systematically varying the substituents at the C3, N1, and other accessible positions can generate a large collection of unique molecules. Screening these libraries against a wide array of biological targets can help identify novel hits for diseases currently lacking effective treatments and further establish the pyrrolopyridine core as a masterkey for unlocking new therapeutic opportunities. nih.gov The strategic use of this scaffold in "scaffold hopping" initiatives can also lead to the discovery of best-in-class molecules by replacing less optimal heterocyclic systems in existing drug candidates. acs.org

Q & A

Q. What are the standard synthetic routes for 3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine?

The synthesis typically involves halogenation and cross-coupling reactions. For example:

  • Bromination : Direct bromination of the pyrrolopyridine core using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature (4 h reaction time) .
  • Fluorination : Fluorine can be introduced via nucleophilic aromatic substitution (SNAr) using fluorinating agents like KF or CsF under controlled conditions.
  • Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C yields substituted derivatives .

Q. How is the compound purified and characterized post-synthesis?

  • Purification : Silica gel flash column chromatography with mobile phases like dichloromethane/ethyl acetate (90:10) is standard .
  • Characterization :
    • ¹H/¹³C NMR : Peaks for aromatic protons (δ 8.8–7.1 ppm) and NH groups (δ 13.3–12.4 ppm) confirm regiochemistry .
    • Purity : HPLC or GC analysis ensures ≥98% purity .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity?

  • Bromine : Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Sonogashira coupling with phenylacetylene) .
  • Fluorine : Improves metabolic stability and binding affinity to kinases (e.g., SGK-1) via hydrophobic interactions .
  • Case Study : Replacement of Br with a nitrile group (-CN) in analogous compounds reduced kinase inhibition by 40%, highlighting the importance of halogen size and electronegativity .

Q. How to resolve contradictions in reported yields for cross-coupling reactions?

Discrepancies arise from:

  • Catalyst Loading : Pd(PPh₃)₄ (5 mol%) vs. PdCl₂(dppf) (2 mol%) can alter yields by 20–30% .
  • Base : K₂CO₃ vs. Cs₂CO₃ affects boronic acid activation. For example, K₂CO₃ in toluene/EtOH gave 87% yield for 5-(4-trifluoromethylphenyl)-3-nitro-pyrrolopyridine, while Cs₂CO₃ in dioxane yielded 74% .
  • Recommendation : Optimize solvent/base combinations using Design of Experiments (DoE) .

Q. What strategies mitigate regioselectivity challenges during functionalization?

  • Directed Metalation : Use of directing groups (e.g., sulfonyl or nitro) to control bromination/fluorination sites .
  • Protection/Deprotection : Temporary protection of NH with tosyl groups prevents undesired side reactions during iodination or nitration .
  • Computational Modeling : DFT calculations predict reactivity of C3 vs. C5 positions, guiding synthetic routes .

Q. How to validate target engagement in kinase inhibition assays?

  • Biochemical Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays for SGK-1 or JAK2 .
  • Cellular Assays : Phosphorylation of downstream targets (e.g., mTOR) via Western blotting confirms on-target activity .
  • Negative Controls : Use analogs lacking Br/F (e.g., 5-methyl derivatives) to rule off-target effects .

Methodological Challenges

Q. What analytical techniques resolve structural ambiguities in substituted derivatives?

  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms substitution patterns .
  • X-ray Crystallography : Resolves absolute configuration for chiral intermediates (e.g., tosyl-protected analogs) .
  • HRMS : Differentiates isomers (e.g., 3-bromo vs. 5-bromo) with <2 ppm mass error .

Q. How to optimize reaction scalability without compromising purity?

  • Flow Chemistry : Continuous-flow systems reduce side reactions in halogenation steps .
  • Crystallization-Driven Purification : Use heptane/ethyl acetate (8:2) to isolate solids with >99% purity .
  • DoE : Screen temperature, solvent polarity, and catalyst/reagent ratios for robustness .

Emerging Research Directions

Q. Can computational tools predict novel bioisosteres of 3-bromo-5-fluoro-pyrrolopyridine?

  • In Silico Screening : Molecular docking (AutoDock Vina) identifies bioisosteres (e.g., replacing Br with CF₃) retaining kinase affinity .
  • ADMET Prediction : SwissADME forecasts improved solubility for fluoro-to-cyano substitutions .

Q. What functional groups enhance blood-brain barrier (BBB) penetration?

  • LogP Optimization : Aim for 1–3 via fluorination or methoxy groups .
  • P-gp Efflux Avoidance : Remove hydrogen bond donors (e.g., replace NH with CH₃) .

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3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.